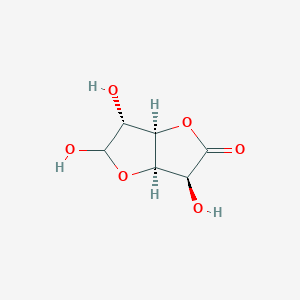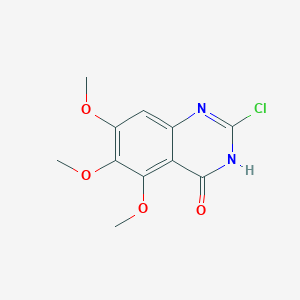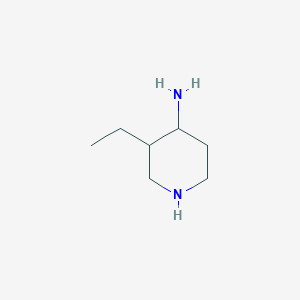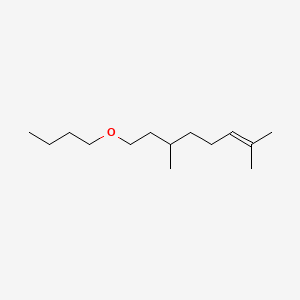
d-Glucofuranurono-6,3-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
d-Glucofuranurono-6,3-lactone can be synthesized from D-glucose through several methods. One common approach involves the oxidation of D-glucose derivatives with a free primary alcoholic group . Oxidizing agents such as potassium permanganate, nitrogen dioxide, halogens, and hydrogen peroxide are used in these reactions . The process typically involves blocking all hydroxyl groups except for the primary alcohol to achieve selective oxidation .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness . This method includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . Enzyme engineering strategies such as enzyme immobilization, mutation, and high-throughput screening are also employed to enhance production efficiency .
化学反応の分析
Types of Reactions
d-Glucofuranurono-6,3-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitrogen dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for the reduction of this compound derivatives.
Substitution: Various nucleophiles can be used to substitute hydroxyl groups in this compound.
Major Products Formed
The major products formed from these reactions include glucuronides, which are conjugates of this compound with various drugs and toxins . These conjugates are more water-soluble and can be easily excreted from the body .
科学的研究の応用
d-Glucofuranurono-6,3-lactone has a wide range of applications in scientific research:
作用機序
d-Glucofuranurono-6,3-lactone exerts its effects through the glucuronidation process, where it conjugates with drugs, toxins, and other xenobiotics to form glucuronides . These glucuronides are more water-soluble and can be easily excreted from the body . The molecular targets involved in this process include various enzymes such as uronolactonase, which converts this compound to L-ascorbic acid .
類似化合物との比較
Similar Compounds
D-Glucuronic acid: Another derivative of glucose, involved in similar detoxification processes.
L-Glucurone: An isomer of d-Glucofuranurono-6,3-lactone, used in similar applications.
Uniqueness
This compound is unique due to its specific role in the glucuronic acid pathway and its ability to form glucuronides with a wide range of substances . This makes it particularly valuable in detoxification processes and in the synthesis of various chemical compounds .
特性
分子式 |
C6H8O6 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
(3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5?/m1/s1 |
InChIキー |
OGLCQHRZUSEXNB-VGASXLIASA-N |
異性体SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC([C@@H]2O)O |
正規SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzo[b][1,8]napthyridin-2(1H)-one](/img/structure/B8750546.png)
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)



![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B8750593.png)



